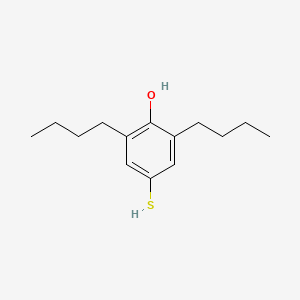
2,6-Dibutyl-4-sulfanylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibutyl-4-sulfanylphenol is an organic compound characterized by the presence of two butyl groups and a sulfanyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-sulfanylphenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a sulfanyl group. One common method is the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2,6-dibutylphenol can then be treated with a thiolating agent like thiourea to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,6-Dibutyl-4-sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2,6-Dibutyl-4-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an additive in polymers to enhance stability and durability.
作用機序
The mechanism by which 2,6-Dibutyl-4-sulfanylphenol exerts its effects is primarily through its antioxidant activity. The sulfanyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.
2,4-Dimethyl-6-tert-butylphenol: Similar structure with different alkyl groups.
Uniqueness
2,6-Dibutyl-4-sulfanylphenol is unique due to the presence of both butyl and sulfanyl groups, which confer distinct chemical properties and potential applications compared to other alkylated phenols. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
94883-26-8 |
|---|---|
分子式 |
C14H22OS |
分子量 |
238.39 g/mol |
IUPAC名 |
2,6-dibutyl-4-sulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-3-5-7-11-9-13(16)10-12(14(11)15)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3 |
InChIキー |
PIZADTKTMWJBAW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


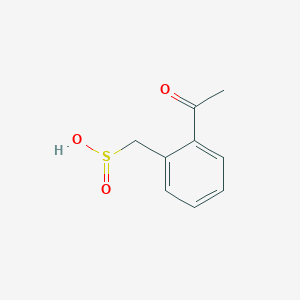
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

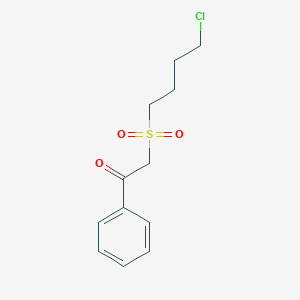
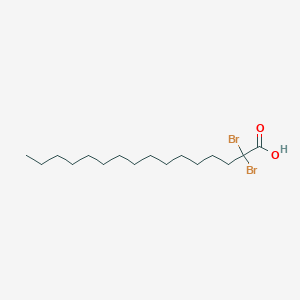
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
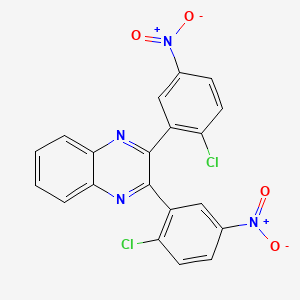
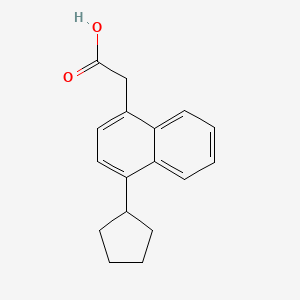
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
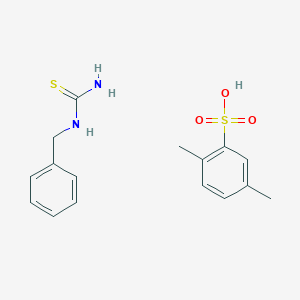

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

